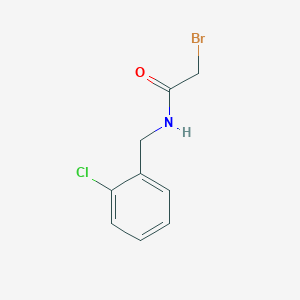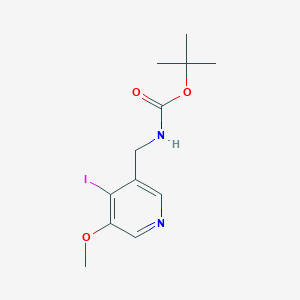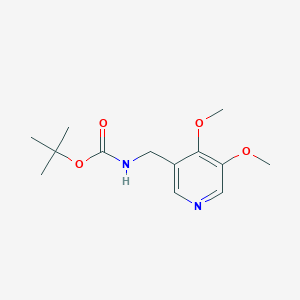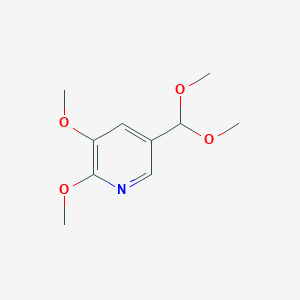![molecular formula C14H21NO2Si B1439753 6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine CAS No. 1171920-21-0](/img/structure/B1439753.png)
6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine
Overview
Description
6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds. It features a furo[3,2-b]pyridine core structure with a tert-butyldimethylsilyloxy group attached to the 6th position of the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with furo[3,2-b]pyridine as the starting material.
Protection of Hydroxyl Group: The hydroxyl group on the furo[3,2-b]pyridine is protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine.
Alkylation: The protected furo[3,2-b]pyridine is then subjected to alkylation using an appropriate alkyl halide to introduce the methyl group at the 6th position.
Deprotection: Finally, the tert-butyldimethylsilyl protecting group is removed using a fluoride source such as tetra-n-butylammonium fluoride (TBAF) to yield the final product.
Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic route, ensuring that reaction conditions are optimized for large-scale synthesis. This includes careful control of reaction temperatures, reaction times, and the use of efficient purification techniques to obtain the desired product in high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, involving nucleophiles such as alkyl lithium compounds (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3
Reduction: LiAlH4, NaBH4, H2/Ni
Substitution: RLi, RMgX, NaOCH3
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound, depending on the specific conditions and reagents used.
Reduction: Reduced forms of the compound, often resulting in the formation of alcohols or amines.
Substitution: Substituted derivatives of the pyridine ring, with different alkyl or aryl groups attached.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic molecules. Its silyl-protected hydroxyl group makes it a versatile intermediate for further functionalization.
Biology: In biological research, 6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine can be used as a probe to study enzyme-substrate interactions, particularly those involving furo[3,2-b]pyridine derivatives.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a precursor for the synthesis of pharmaceuticals. Its unique structure may contribute to the development of new drugs with specific biological activities.
Industry: In the chemical industry, this compound is used in the synthesis of various fine chemicals and specialty chemicals. Its stability and reactivity make it a valuable reagent for industrial applications.
Mechanism of Action
The mechanism by which 6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine exerts its effects depends on its specific application. In general, its reactivity is influenced by the presence of the silyl-protected hydroxyl group, which can be selectively deprotected or modified to achieve desired chemical transformations. The molecular targets and pathways involved will vary based on the context in which the compound is used.
Comparison with Similar Compounds
Furo[3,2-b]pyridine: The parent compound without the silyl-protected hydroxyl group.
6-(Hydroxymethyl)-furo[3,2-b]pyridine: Similar structure but with a free hydroxyl group instead of the silyl-protected one.
6-(Methoxymethyl)-furo[3,2-b]pyridine: Similar structure but with a methoxymethyl group instead of the silyl-protected hydroxyl group.
Uniqueness: The presence of the tert-butyldimethylsilyloxy group in 6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine provides enhanced stability and reactivity compared to similar compounds. This makes it particularly useful in synthetic applications where selective protection and deprotection are required.
Properties
IUPAC Name |
tert-butyl-(furo[3,2-b]pyridin-6-ylmethoxy)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2Si/c1-14(2,3)18(4,5)17-10-11-8-13-12(15-9-11)6-7-16-13/h6-9H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBRWQURLQCTGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=C(C=CO2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674075 | |
| Record name | 6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-21-0 | |
| Record name | 6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


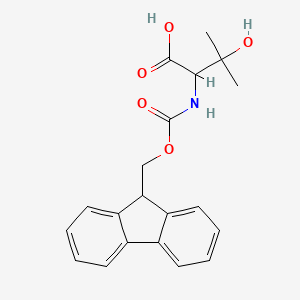
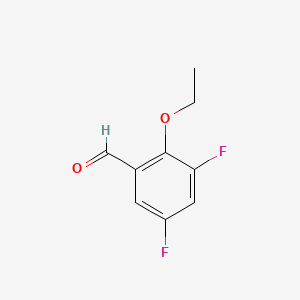
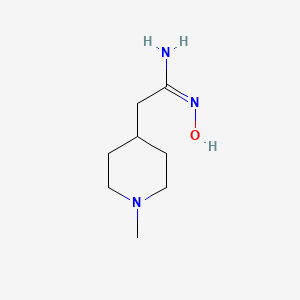
![4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one](/img/structure/B1439674.png)

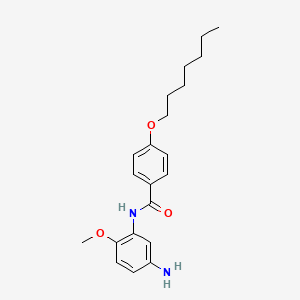
![2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethylamine tetrahydrochloride](/img/structure/B1439682.png)
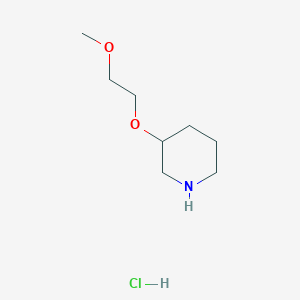
![N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline](/img/structure/B1439685.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethylaniline](/img/structure/B1439688.png)
